Official Pharmacopeial Designation and Specified Impurity Limit Versus Non-Compendial Thiazolidin-2-imine Derivatives
2-Thiazolidinimine, 3-(2-phenylethenyl)-, (E)- is codified as Impurity B in the Ph. Eur. and BP monographs for Levamisole Hydrochloride with a specified acceptance limit of no more than 0.2% by HPLC [1]. Non-compendial thiazolidin-2-imine derivatives, including generic 2-imino-3-substituted-thiazolidines, carry no such official limit and are not recognized within any regulatory framework for Levamisole API release testing. This designation is exclusive to the (E)-3-styrylthiazolidin-2-imine isomer bearing CAS 37430-07-2.
| Evidence Dimension | Pharmacopeial designation and specified impurity acceptance limit |
|---|---|
| Target Compound Data | Ph. Eur./BP Impurity B; limit NMT 0.2% (HPLC) |
| Comparator Or Baseline | Non-compendial thiazolidin-2-imine analogs: no pharmacopeial designation, no specified limit |
| Quantified Difference | Binary: designated vs. non-designated; limit 0.2% vs. undefined |
| Conditions | Ph. Eur. monograph 0726 / BP 2025 Levamisole Hydrochloride; HPLC with UV detection at 215 nm |
Why This Matters
Procurement of a non-compendial analog cannot satisfy regulatory submission requirements for Levamisole impurity profiling, whereas CAS 37430-07-2 is the only acceptable reference standard for Impurity B identification and quantification under EP/BP.
- [1] British Pharmacopoeia 2025. Levamisole Hydrochloride monograph. Impurities: specified impurities A, B, C, D, E; Impurity B limit NMT 0.2%. View Source
